Triphenylcarbenium tetrafluoroborate
Overview
Description
Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a chemical compound with the molecular formula C19H15BF4 . It is widely used in organic reactions . It is involved in the abstraction of the H-atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones. It is also used in the oxidation of TMS ethers to ketones, secondary alcohols to ketones, and secondary diols to α-hydroxy ketones .
Synthesis Analysis
Triphenylcarbenium tetrafluoroborate is synthesized using various methods. One method involves using triphenylcarbinol and 48% fluoroboric acid, while removing water from the reaction mixture by adding acetic anhydride . Another method developed by Olah et al. in 1972 uses trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene .Molecular Structure Analysis
The molecular structure of Triphenylcarbenium tetrafluoroborate is represented by the formula C19H15BF4 .Chemical Reactions Analysis
Triphenylcarbenium tetrafluoroborate is involved in various organic reactions such as dehydrogenation, deprotection of ketone acetals, alkyl ethers, oxidation of silyl enol ethers, preparation of cationic organometallics or organic complexes, as a polymerization catalyst and as a Lewis acid catalyst .Physical And Chemical Properties Analysis
Triphenylcarbenium tetrafluoroborate is a yellow to brown or green powder . It is insoluble in water but soluble in methanol . It has a melting point range of 205 - 215 °C .Scientific Research Applications
Synthesis of Substituted Dihydroazulene Photo Switches
- Application Summary : Triphenylcarbenium tetrafluoroborate is used as a reactant in the synthesis of substituted dihydroazulene photo switches .
- Results or Outcomes : The outcome of this application is the successful synthesis of substituted dihydroazulene photo switches .
Carbene-Based Lewis Pairs for Hydrogen Activation
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in the formation of carbene-based Lewis pairs for hydrogen activation .
- Results or Outcomes : The outcome of this application is the successful formation of carbene-based Lewis pairs that can activate hydrogen .
Preparation of α-Amino-β-Hydroxy Esters
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in 1,3-Dipolar cycloaddition reactions for the preparation of α-amino-β-hydroxy esters .
- Results or Outcomes : The outcome of this application is the successful synthesis of α-amino-β-hydroxy esters .
Oxidation of Allenic Compounds
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in the oxidation of allenic compounds .
- Results or Outcomes : The outcome of this application is the successful oxidation of allenic compounds .
Mukaiyama Aldol Addition Reactions
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in Mukaiyama aldol addition reactions .
- Results or Outcomes : The outcome of this application is the successful completion of Mukaiyama aldol addition reactions .
Ionic Hydrogenation as a Counteranion and Ligand Source
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in ionic hydrogenation as a counteranion and ligand source .
- Results or Outcomes : The outcome of this application is the successful completion of ionic hydrogenation .
Deprotection of Ketone Acetals
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in the deprotection of ketone acetals .
- Results or Outcomes : The outcome of this application is the successful deprotection of ketone acetals .
Oxidation of Silyl Enol Ethers
- Application Summary : Triphenylcarbenium tetrafluoroborate is used in the oxidation of silyl enol ethers .
- Results or Outcomes : The outcome of this application is the successful oxidation of silyl enol ethers .
Preparation of Cationic Organometallics
Safety And Hazards
Triphenylcarbenium tetrafluoroborate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It reacts violently with water .
properties
IUPAC Name |
diphenylmethylbenzene;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBOEYKSVVPSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883366 | |
Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
Record name | Triphenylcarbenium tetrafluoroborate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21793 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triphenylcarbenium tetrafluoroborate | |
CAS RN |
341-02-6 | |
Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trityl tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.